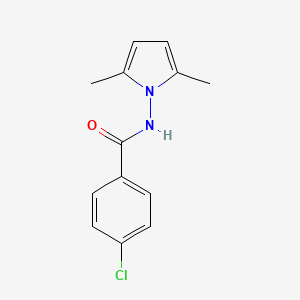

![molecular formula C13H13ClN2O B3038008 4-Chloro-2-{[(4-methylpyridin-2-yl)amino]methyl}phenol CAS No. 692279-39-3](/img/structure/B3038008.png)

4-Chloro-2-{[(4-methylpyridin-2-yl)amino]methyl}phenol

Overview

Description

“4-Chloro-2-{[(4-methylpyridin-2-yl)amino]methyl}phenol” is a complex organic compound. It contains a phenol group, a chloro group, and a 4-methylpyridin-2-yl group . The compound is likely to be a derivative of 2-amino-4-methylpyridine, which is known to act as a ligand and form methoxo-bridged copper (II) complexes .

Synthesis Analysis

The synthesis of similar compounds often involves the condensation reaction of an aldehyde and an amine . For example, the ethanol solution of 5-chlorosalicylaldehyde was added dropwise to the ethanol solution of 2-amino-5-methylpyridine over a period of 30 min with stirring . The stirring was continued for 1 h to give a clear orange solution, allowed to evaporate slowly in air at room temperature. After 7 days, orange prism-shaped crystals of the title compound were formed at the bottom of the vessel .Molecular Structure Analysis

The molecular structure of “4-Chloro-2-{[(4-methylpyridin-2-yl)amino]methyl}phenol” can be determined using crystallography . The crystal structure of a similar compound was found to be monoclinic, with a P 2 1 / n (no. 14) crystal system .Chemical Reactions Analysis

The compound is likely to participate in various chemical reactions. For instance, 2-Chloro-4-methylpyridine, a related compound, is known to react with 3,5-bis (trifluoromethyl)phenylboronic acid to form 2- (3,5-bis (trifluoromethyl)phenyl)-4-methylpyridine by palladium-catalyzed cross-coupling reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Chloro-2-{[(4-methylpyridin-2-yl)amino]methyl}phenol” can be inferred from similar compounds. For instance, a similar compound has a molecular weight of 214.26, XLogP3 of 2.7, Hydrogen Bond Donor Count of 2, Hydrogen Bond Acceptor Count of 3, and Rotatable Bond Count of 3 .Scientific Research Applications

Antimicrobial Activity

The synthesis of Schiff bases and their metal complexes has drawn attention for their antimicrobial properties. This compound has demonstrated potential as an antimicrobial agent, inhibiting the growth of bacteria and fungi. Researchers have explored its use in developing novel antibiotics and antifungal drugs .

Spectroscopic Studies

Understanding the interactions between this compound and biomolecules (such as proteins) is essential. Spectroscopic techniques (e.g., UV-Vis, fluorescence, or NMR) can reveal binding modes and affinity. Researchers explore its binding to proteins, DNA, or RNA.

Future Directions

The future directions for “4-Chloro-2-{[(4-methylpyridin-2-yl)amino]methyl}phenol” could involve further exploration of its potential biological activities. As mentioned earlier, imidazole, a similar compound, is known for its diverse spectrum of biological and pharmaceutical activities . Therefore, “4-Chloro-2-{[(4-methylpyridin-2-yl)amino]methyl}phenol” could potentially be used in the development of new drugs for the treatment of various diseases.

Mechanism of Action

Target of Action

Similar compounds have been known to target enzymes like nitric oxide synthase , which plays a crucial role in producing nitric oxide, a messenger molecule with diverse functions throughout the body .

Mode of Action

It’s worth noting that the compound’s structure, particularly the presence of a schiff base, could potentially allow it to interact with its targets via mechanisms such as hydrogen bonding . This interaction could lead to changes in the target’s function, although the specifics would depend on the exact nature of the target.

Biochemical Pathways

Given its potential role in modulating the activity of enzymes like nitric oxide synthase , it could potentially influence pathways related to nitric oxide signaling.

Result of Action

The search results suggest that compounds similar to 4-Chloro-2-{[(4-methylpyridin-2-yl)amino]methyl}phenol may have antimicrobial, antioxidative, antibiotic, and anticancer properties . These effects could be the result of the compound’s interaction with its targets and its influence on related biochemical pathways.

properties

IUPAC Name |

4-chloro-2-[[(4-methylpyridin-2-yl)amino]methyl]phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O/c1-9-4-5-15-13(6-9)16-8-10-7-11(14)2-3-12(10)17/h2-7,17H,8H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGOMLUARCLNFCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NCC2=C(C=CC(=C2)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-{[(4-methylpyridin-2-yl)amino]methyl}phenol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-(3-cyanofuro[3,2-b]pyridin-2-yl)benzenecarboxamide](/img/structure/B3037926.png)

![2-bromo-1-[3,4-dihydro-1(2H)-quinolinyl]-2,2-difluoro-1-ethanone](/img/structure/B3037927.png)

![2-bromo-1-[3,4-dihydro-2(1H)-isoquinolinyl]-2,2-difluoro-1-ethanone](/img/structure/B3037928.png)

![Allyl 4-chloro-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl sulfide](/img/structure/B3037931.png)

![2-[8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]benzoic acid](/img/structure/B3037933.png)

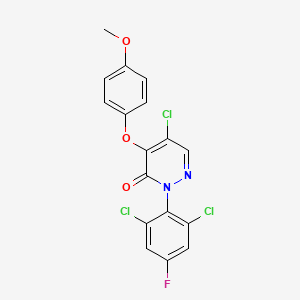

![4-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-2-(4-fluorophenyl)-3,5-dioxo-1,2,4-triazine-6-carbonitrile](/img/structure/B3037934.png)

![3-{4-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-1,3-thiazol-2-yl}pyridine](/img/structure/B3037935.png)

![4,6-Diamino-2-(phenoxymethyl)-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile](/img/structure/B3037938.png)

![2-[2,4-dichloro(methylsulfonyl)anilino]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3037939.png)

![2-[2,4-dichloro-5-methoxy(methylsulfonyl)anilino]-N,N-diethylacetamide](/img/structure/B3037940.png)

![3-amino-6-ethyl-N-[(4-fluorophenyl)methyl]-5-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3037945.png)

![[7-Hydroxy-3'-(hydroxymethyl)-4',4'-dimethyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,2'-cyclohexane]-1'-yl] acetate](/img/structure/B3037947.png)